![molecular formula C21H30N2O7 B3970832 4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970832.png)
4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Overview
Description
4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as JNJ-42153605, is a novel compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, stress, and reward pathways in the brain. By blocking the NOP receptor, this compound reduces the activity of the NOP system, leading to a decrease in pain sensitivity and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. These effects include a reduction in pain sensitivity, suppression of drug-seeking behavior, improvement in cognitive function, and modulation of stress and reward pathways in the brain. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has several advantages for laboratory experiments. It has a high selectivity for the NOP receptor, which makes it a useful tool for studying the role of the NOP system in various physiological and pathological conditions. This compound also has a favorable safety profile, which allows for long-term administration in animal models. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for some researchers.
Future Directions
4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has several potential future directions for research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the NOP receptor. Another area of research is the exploration of this compound as a potential therapeutic agent for various diseases, including pain, addiction, and psychiatric disorders. Furthermore, the role of the NOP system in various physiological and pathological conditions is still not fully understood, and further research is needed to elucidate its mechanisms of action.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies. Its selective antagonism of the NOP receptor makes it a useful tool for studying the role of the NOP system in various physiological and pathological conditions. Further research is needed to explore its potential therapeutic applications and elucidate its mechanisms of action.
Scientific Research Applications
4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable areas of research include pain management, addiction, and psychiatric disorders. In preclinical studies, this compound has shown promising results in reducing pain sensitivity, suppressing drug-seeking behavior, and improving cognitive function in animal models of addiction and psychiatric disorders.
properties
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.C2H2O4/c1-14-12-21(13-15(2)24-14)17-7-9-20(10-8-17)19(22)16-5-4-6-18(11-16)23-3;3-1(4)2(5)6/h4-6,11,14-15,17H,7-10,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNNMWNNCKXLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide](/img/structure/B3970750.png)
![1-[1-(2-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970753.png)
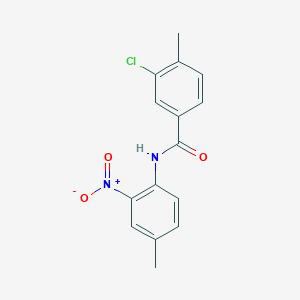
![(1S*,6R*)-9-[(4-ethylphenoxy)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3970759.png)
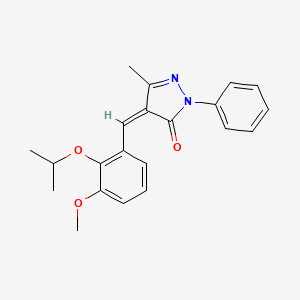

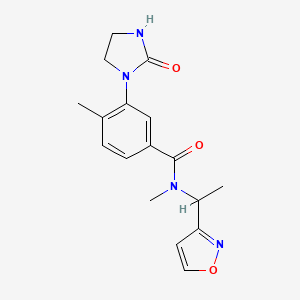
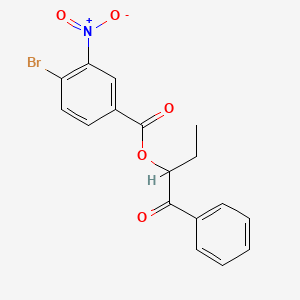
![2-[4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3970826.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)
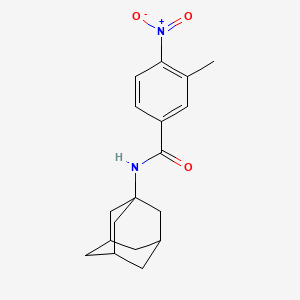
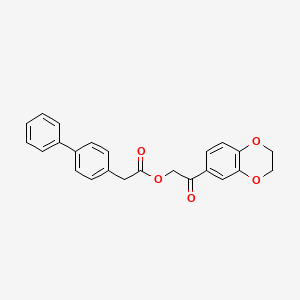
![2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3970858.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3970859.png)